molecular formula C29H27N3O5S B10929666 2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B10929666
M. Wt: 529.6 g/mol
InChI Key: FXGIFPLCWKMKFJ-UHFFFAOYSA-N
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Description

2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step reactions. One common method includes the condensation of 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole with 4-(4-methoxyphenyl)-1,3-thiazole under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole: Another heterocyclic compound with similar structural features but different biological activities.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with distinct biological properties.

Uniqueness

2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its combination of a pyrazole ring and a thiazole ring, along with multiple methoxy groups

Properties

Molecular Formula

C29H27N3O5S

Molecular Weight

529.6 g/mol

IUPAC Name

2-[3,5-bis(2,4-dimethoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C29H27N3O5S/c1-33-19-8-6-18(7-9-19)25-17-38-29(30-25)32-26(23-13-11-21(35-3)15-28(23)37-5)16-24(31-32)22-12-10-20(34-2)14-27(22)36-4/h6-17H,1-5H3

InChI Key

FXGIFPLCWKMKFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=C(C=C(C=C4)OC)OC)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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